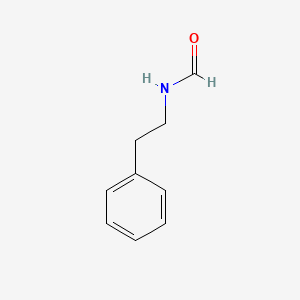

Formamide, N-(2-phenylethyl)-

Description

The exact mass of the compound Formamide, N-(2-phenylethyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18966. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Formamide, N-(2-phenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Formamide, N-(2-phenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenylethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c11-8-10-7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOOMJZHMKSKBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70177637 | |

| Record name | Formamide, N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23069-99-0 | |

| Record name | Formamide, N-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023069990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-(2-phenylethyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18966 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70177637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(PHENETHYL)FORMAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of N-(2-phenylethyl)formamide for Researchers and Drug Development Professionals

Abstract

N-(2-phenylethyl)formamide is a significant chemical intermediate, finding applications in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its structure, featuring a formamide group attached to a phenylethyl backbone, makes it a valuable precursor for more complex molecular architectures. This guide provides an in-depth technical overview of the primary synthetic routes to N-(2-phenylethyl)formamide, designed for researchers, scientists, and professionals in drug development. We will explore various methodologies, from direct formylation using formic acid under different catalytic conditions to the classical Leuckart-Wallach reaction. Each method is presented with a detailed discussion of its mechanistic underpinnings, a step-by-step experimental protocol, and a critical evaluation of its advantages and limitations. This document is structured to provide not just procedural instructions, but also the scientific rationale behind the experimental choices, ensuring a thorough understanding for practical application and further innovation.

Introduction: The Significance of N-(2-phenylethyl)formamide

N-(2-phenylethyl)formamide, also known as N-formylphenylethylamine, serves as a crucial building block in organic synthesis.[2] The formamide moiety can act as a protecting group for the amine, or as a precursor for the introduction of other functionalities.[3][4] Its parent amine, 2-phenylethylamine, is an endogenous neuromodulator in the human brain, and its derivatives are often targeted in drug discovery programs.[5] Consequently, efficient and scalable methods for the synthesis of N-(2-phenylethyl)formamide are of considerable interest to the scientific community. This guide will focus on the most prevalent and practical synthetic strategies.

Synthetic Strategies for N-(2-phenylethyl)formamide

The synthesis of N-(2-phenylethyl)formamide is primarily achieved through the N-formylation of 2-phenylethylamine. This can be accomplished using a variety of formylating agents and reaction conditions. We will discuss three prominent methods:

-

Method 1: Direct Formylation with Formic Acid (Catalytic and Non-Catalytic)

-

Method 2: Formylation using alternative formylating agents.

-

Method 3: The Leuckart-Wallach Reaction

The following sections will provide a detailed exploration of each of these synthetic routes.

Method 1: Direct N-Formylation with Formic Acid

The most straightforward approach to N-(2-phenylethyl)formamide involves the direct reaction of 2-phenylethylamine with formic acid. This reaction can be performed under neat (solvent-free) conditions or with the aid of a solvent, and can be accelerated by various catalysts.[6][7]

Mechanistic Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine attacks the carbonyl carbon of formic acid. A subsequent proton transfer and elimination of a water molecule yields the desired formamide.[8] The use of a catalyst can enhance the electrophilicity of the formic acid's carbonyl carbon, thereby increasing the reaction rate.[6]

Caption: General mechanism of N-formylation of an amine with formic acid.

Catalyst Systems

Several catalysts have been shown to be effective for this transformation, each with its own set of advantages.

-

Iodine: Molecular iodine is a mild and inexpensive catalyst that can promote the reaction under solvent-free conditions.[9] The in-situ generated HI is believed to be the active catalytic species, which protonates the formic acid, making it more susceptible to nucleophilic attack.[8][9]

-

Amberlite IR-120[H+] : This strongly acidic ion-exchange resin serves as a recyclable heterogeneous catalyst, facilitating an environmentally friendly process, often accelerated by microwave irradiation.[6]

-

Metal Catalysts : Various metal catalysts, such as those based on indium, have been reported to effectively catalyze the N-formylation of amines with formic acid under solvent-free conditions.[6]

Experimental Protocols

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-phenylethylamine (1.0 eq), formic acid (2.0 eq), and molecular iodine (0.05 eq).

-

Reaction Conditions: Heat the mixture to 70 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium thiosulfate to remove excess iodine, followed by a wash with saturated aqueous sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

-

Reaction Setup: In a microwave-safe vessel, combine 2-phenylethylamine (1.0 eq), formic acid (1.5 eq), and Amberlite IR-120[H+] resin (e.g., 100 mg per mmol of amine).

-

Reaction Conditions: Subject the mixture to microwave irradiation in intervals of 20-30 seconds until the starting material is consumed, as monitored by TLC.

-

Work-up: After cooling, filter the reaction mixture to recover the resin catalyst (which can be washed and reused).

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude N-(2-phenylethyl)formamide. Further purification can be achieved by recrystallization or column chromatography.

Data Summary

| Method | Catalyst | Solvent | Temperature | Time | Typical Yield | References |

| 1A | Iodine (5 mol%) | None | 70 °C | 2-4 h | High (up to 94%) | [9] |

| 1B | Amberlite IR-120[H+] | None | Microwave | 60-120 s | Excellent | [6] |

| 1C | None (Neat) | None | 60-80 °C | Variable | Good to Excellent | [3][8] |

Method 2: Formylation Using Alternative Formylating Agents

While formic acid is a common and economical choice, other reagents can be employed for the N-formylation of 2-phenylethylamine, sometimes offering milder reaction conditions or different selectivity.[6]

Chloral

Chloral (trichloroacetaldehyde) can be used to formylate primary and secondary amines at low temperatures, producing chloroform as a byproduct.[6] This method is often high-yielding.

Acetic Formic Anhydride

Acetic formic anhydride, which can be generated in situ from formic acid and acetic anhydride, is a potent formylating agent that reacts rapidly with amines, often at low temperatures, to produce formamides in excellent yields.[6][8]

Experimental Protocol: Formylation with Acetic Formic Anhydride[6][8]

-

Preparation of Acetic Formic Anhydride (in situ): In a flask cooled to -20 °C, add formic acid (excess) to acetic anhydride with stirring.

-

Reaction: Slowly add 2-phenylethylamine (1.0 eq) to the pre-formed acetic formic anhydride solution while maintaining the low temperature.

-

Reaction Monitoring: Allow the reaction to proceed for 15-30 minutes. Monitor for completion using TLC.

-

Work-up and Purification: Quench the reaction by carefully adding it to ice-water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the product is often obtained in high purity.

Method 3: The Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones.[10][11] While it is primarily used to synthesize amines, N-formyl derivatives are key intermediates in this process.[12][13] By carefully controlling the reaction conditions and work-up, N-(2-phenylethyl)formamide can be isolated. In the context of synthesizing this specific molecule, one would start from phenylacetaldehyde.

Mechanistic Overview

The reaction typically uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[10] The carbonyl compound (phenylacetaldehyde) reacts with formamide to form an N-formyl intermediate, which is then reduced.[12]

Sources

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. An ultrasound-promoted green approach for the N-formylation of amines under solvent- and catalyst-free conditions at room temperature [comptes-rendus.academie-sciences.fr]

- 5. Enzymatic oxidation of 2-phenylethylamine to phenylacetic acid and 2-phenylethanol with special reference to the metabolism of its intermediate phenylacetaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Formylation of Amines [mdpi.com]

- 9. Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions [organic-chemistry.org]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 13. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

"N-(2-phenylethyl)formamide chemical properties"

An In-depth Technical Guide to the Chemical Properties and Applications of N-(2-phenylethyl)formamide

Introduction

N-(2-phenylethyl)formamide, also known as N-phenethylformamide, is a secondary amide that serves as a crucial intermediate in synthetic organic chemistry.[1][2] Its structure, featuring a phenylethyl backbone derived from the biochemically significant molecule phenethylamine, combined with a simple formyl group, makes it a versatile building block for more complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, synthesis, spectroscopic signature, reactivity, and safe handling protocols, tailored for researchers and professionals in drug development and chemical synthesis. The insights herein are grounded in established chemical principles to explain the causality behind experimental choices and analytical interpretations.

Chemical Identity and Physicochemical Properties

The fundamental identity of a compound dictates its behavior in both chemical and biological systems. The properties of N-(2-phenylethyl)formamide are summarized below. The presence of both a hydrogen-bond donor (N-H) and acceptor (C=O), along with an aromatic ring, results in a moderately polar liquid with a high boiling point and a density slightly greater than water.

Table 1: Physicochemical Properties of N-(2-phenylethyl)formamide

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [1][2][3] |

| CAS Number | 23069-99-0 | [1][2][3] |

| IUPAC Name | N-(2-phenylethyl)formamide | [3] |

| Synonyms | N-Phenethylformamide, N-Formylphenylethylamine | [1][2][3] |

| Physical Form | Liquid | |

| Density | 1.049 g/mL at 25 °C | |

| Refractive Index | n20/D 1.546 | |

| Storage Temperature | -20°C |

Synthesis and Mechanistic Considerations

The most direct and common synthesis of N-(2-phenylethyl)formamide is the N-formylation of 2-phenylethylamine. While various formylating agents exist, the Leuckart-Wallach reaction or a modification thereof using formic acid is a field-proven, efficient method.

Causality in Synthesis: The Choice of Formic Acid

Using formic acid as both the formylating agent and a reducing agent (in the context of the broader Leuckart reaction) is a classic choice. However, for a simple formylation, its primary role is as a source of the formyl group. The reaction with an amine proceeds via a nucleophilic acyl substitution mechanism. The amine's nitrogen atom attacks the carbonyl carbon of formic acid, followed by the elimination of a water molecule to form the stable amide bond. This method is often preferred for its cost-effectiveness and straightforward procedure over more specialized, and often more hazardous or expensive, formylating agents.

Experimental Protocol: N-formylation of 2-Phenylethylamine

This protocol describes a standard laboratory-scale synthesis. The system is self-validating through in-process checks and final characterization.

-

Reactor Setup: To a 250 mL round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylethylamine (0.1 mol, 12.12 g).

-

Reagent Addition: Slowly add formic acid (0.15 mol, 6.9 g, ~5.7 mL) to the stirred amine. The initial reaction is exothermic; addition should be controlled to maintain the temperature below 40 °C.

-

Reaction: Heat the mixture to 90-100 °C using an oil bath and maintain reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting amine.

-

Workup & Isolation: Cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water. The product may separate as an oil.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The organic layer contains the desired product.

-

Scientist's Note: Dichloromethane is chosen for its ability to readily dissolve the product and its immiscibility with water, allowing for clean phase separation.

-

-

Washing: Wash the combined organic extracts sequentially with 50 mL of a saturated sodium bicarbonate solution (to neutralize any remaining formic acid) and 50 mL of brine (to aid in drying).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude N-(2-phenylethyl)formamide as an oil.

-

Purification (Optional): If necessary, the product can be further purified by vacuum distillation.

Visualization: Synthesis Workflow

The following diagram outlines the logical flow from reactants to the verified final product.

Caption: Logical workflow for the spectroscopic confirmation of the target compound.

Chemical Reactivity and Applications in Drug Development

N-(2-phenylethyl)formamide is not typically a final drug product but rather a key intermediate. Its reactivity centers on the amide functionality and its role as a precursor to substituted phenylethylamines.

-

Reactant in Multi-Component Reactions : It serves as a reactant in powerful synthetic transformations like the Ugi three-component reaction (3CC), which allows for the rapid assembly of complex, peptide-like molecules from simple precursors. [2][4]This is highly valuable in creating libraries of compounds for drug screening.

-

Precursor for Allenamides : Through alkylation with reagents like propargyl bromide followed by isomerization, it can be converted into allenamides. [2][4]Allenamides are versatile building blocks in their own right, participating in various cycloaddition and transition-metal-catalyzed reactions.

-

Building Block for Pharmaceuticals : The phenethylamine scaffold is a classic pharmacophore present in numerous classes of drugs, including stimulants, antidepressants, and vasoconstrictors. N-(2-phenylethyl)formamide provides a protected and functionalized version of this scaffold, allowing chemists to perform modifications on other parts of a molecule before potentially hydrolyzing the amide back to a primary amine or reducing it to a secondary amine.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of N-(2-phenylethyl)formamide is essential. It is classified as hazardous, and all personnel must consult the Safety Data Sheet (SDS) before use.

Table 2: GHS Hazard Classification

| Hazard Class | Statement | GHS Code | Source |

| Acute Toxicity, Oral | Harmful if swallowed | H302 | [2][3] |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [2][3] |

| Skin Sensitization | May cause an allergic skin reaction | H317 | [2][3] |

| Serious Eye Damage | Causes serious eye damage | H318 | [2][3] |

| STOT, Single Exposure | May cause respiratory irritation | H335 | [2][3] |

-

Handling : Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat. [2]* Storage : Store in a tightly sealed container in a cool, dry place. A storage temperature of -20°C is recommended for long-term stability. * Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

N-(2-phenylethyl)formamide is a fundamentally important molecule in the toolkit of the modern synthetic chemist. Its well-defined physicochemical properties, straightforward synthesis, and clear spectroscopic signatures make it a reliable intermediate. Its utility as a reactant in complex reactions like the Ugi 3CC and as a protected precursor to the vital phenethylamine pharmacophore underscores its value in the fields of organic synthesis and drug discovery. Adherence to strict safety protocols is mandatory for its handling, ensuring its potential can be leveraged responsibly in a research environment.

References

-

National Institute of Standards and Technology (NIST). (n.d.). Formamide, N-(2-phenylethyl)-. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). Cas 90784-34-2, N-methyl-N-(2-phenylethyl)formamide. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). Formamide, N-(2-phenylethyl)-. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). N-(2,2-Diphenylethyl)formamide. Retrieved January 6, 2026, from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Formamide, N-(2-phenylethyl)-. NIST Chemistry WebBook (alternate link). Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). N-(1-phenylethyl)formamide. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of N-methylformamide. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). N-Methylformamide. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

bioWORLD. (n.d.). Formamide. Retrieved January 6, 2026, from [Link]

-

LJMU Research Online. (2015). For Peer Review. Retrieved January 6, 2026, from [Link]

-

Research Square. (n.d.). 1H NMR, 13C NMR, 19F NMR and IR spectra of compound 1. Retrieved January 6, 2026, from [Link]

-

National Center for Biotechnology Information (NCBI). (n.d.). N-(2-phenylethyl)acetamide. PubChem Compound Database. Retrieved January 6, 2026, from [Link]

-

Organic Syntheses. (n.d.). β-PHENYLETHYLDIMETHYLAMINE. Retrieved January 6, 2026, from [Link]

-

LookChem. (n.d.). Cas 102831-18-5, Formamide, N-[2-oxo-2-phenyl-1-(phenylmethyl)ethyl]-. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US7026511B2 - Synthesis of N-vinylformamide.

-

Wikipedia. (n.d.). N-Methylformamide. Retrieved January 6, 2026, from [Link]

Sources

"CAS number 23069-99-0 properties"

An In-depth Technical Guide to N-(Phenethyl)formamide (CAS 23069-99-0): A Versatile Intermediate in Modern Synthetic Chemistry

Executive Summary

N-(Phenethyl)formamide (CAS No. 23069-99-0) is a formamide derivative that serves as a pivotal building block in synthetic organic chemistry. While not possessing significant intrinsic biological activity, its true value lies in its role as a stable, versatile, and readily accessible precursor for complex molecular scaffolds. This guide provides an in-depth analysis of its physicochemical properties, core synthetic applications, established experimental protocols, and safety considerations. The primary focus is on its utility in multicomponent reactions (MCRs), such as the Ugi reaction, which are instrumental in the rapid generation of compound libraries for drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic workflows.

Compound Identification and Physicochemical Properties

N-(Phenethyl)formamide is a liquid at room temperature, identifiable by several key metrics. Its stability and physical characteristics make it a manageable reagent in a standard laboratory setting.

Table 1: Compound Identifiers for CAS 23069-99-0

| Identifier | Value | Source(s) |

| CAS Number | 23069-99-0 | [1][2] |

| IUPAC Name | N-(2-phenylethyl)formamide | [3][4] |

| Synonyms | N-Formylphenethylamine, (2-Phenylethyl)formamide, NSC 18966 | [3] |

| Molecular Formula | C₉H₁₁NO | [1][2][3] |

| Molecular Weight | 149.19 g/mol | [1][3] |

| InChI Key | NOOOMJZHMKSKBF-UHFFFAOYSA-N | [1][4] |

| SMILES | O=CNCCc1ccccc1 | [1] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | Liquid | [1] |

| Assay Purity | ≥97% | [1] |

| Density | 1.049 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.546 | [1] |

| Recommended Storage | −20°C | [1][4] |

| Flash Point | Not Applicable | [1] |

Core Synthetic Applications: The Gateway to Molecular Complexity

The utility of N-(Phenethyl)formamide stems from its ability to be converted in situ to its corresponding isocyanide, a highly reactive intermediate essential for constructing complex molecular architectures.

The Ugi Multicomponent Reaction (MCR)

The Ugi reaction is a cornerstone of combinatorial chemistry, enabling the one-pot synthesis of α-acylamino amides from four components: an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. N-(Phenethyl)formamide serves as a stable and less hazardous precursor to the required phenethyl isocyanide.

Causality in Experimental Design: The direct handling of isocyanides is often avoided due to their potent and unpleasant odor and potential toxicity. Using a stable amide precursor like N-(Phenethyl)formamide, which can be converted to the isocyanide in situ using a dehydrating agent (e.g., triphosgene), provides a safer and more practical workflow. This approach is self-validating; the successful formation of the complex Ugi product confirms the transient generation and consumption of the isocyanide intermediate.

Workflow for Ugi Four-Component Reaction (4CC)

Caption: Workflow for the Ugi 4CC using an amide precursor.

Experimental Protocol: Synthesis of a Praziquantel Precursor via Ugi Reaction [5][6]

This protocol describes the synthesis of N-(2,2-Dimethoxyethyl)-N-(2-oxo-2-(phenethylamino)ethyl)cyclohexanecarboxamide, an advanced precursor to the anthelmintic drug Praziquantel.

-

Isocyanide Precursor Preparation: In a 500 mL three-necked, round-bottomed flask equipped with an overhead stirrer, dropping funnel, and thermocouple, combine N-(phenethyl)formamide (7.46 g, 50 mmol) and triethylamine (16.8 mL, 120 mmol) in dichloromethane (50 mL).

-

Cooling: Cool the solution to approximately -10 °C using an ethanol-ice bath.

-

Triphosgene Addition: Slowly add a solution of triphosgene (5.44 g, 18.3 mmol) in dichloromethane (50 mL) via the dropping funnel over 1 hour, maintaining the temperature below 0 °C. Caution: Triphosgene is highly toxic and water-reactive. Handle only in a well-ventilated fume hood with appropriate PPE.[6]

-

Reactant Mixture Preparation: In a separate 50 mL flask, charge aminoacetaldehyde dimethyl acetal (5.52 g, 52.5 mmol) and paraformaldehyde (1.50 g, 50 mmol) in methanol (50 mL). Heat the mixture to 80 °C with stirring until a clear solution forms.

-

Final Addition: Allow the methanol solution to cool to room temperature, then add cyclohexanecarboxylic acid (6.72 g, 52.5 mmol).

-

Reaction Execution: Add the resulting solution along with an additional 50 mL of methanol to the in situ formed isocyanide mixture at -10 °C via cannula. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Work-up and Isolation: Concentrate the reaction mixture in vacuo. Redissolve the residue in ethyl acetate, wash with saturated sodium bicarbonate solution and brine, dry over sodium sulfate, and concentrate again. The crude product can be purified by crystallization or column chromatography.

Preparation of Allenamides

N-(Phenethyl)formamide also serves as a reactant for the synthesis of allenamides. This transformation involves an initial alkylation with propargyl bromide followed by an isomerization step.[1][7] Allenamides are valuable building blocks in their own right, participating in various cycloaddition and rearrangement reactions.

Synthesis of N-(Phenethyl)formamide

The compound is readily synthesized via the formylation of 2-phenylethylamine. A common and straightforward method involves reaction with an excess of a formic acid equivalent, such as ethyl formate.

Reaction Scheme: Synthesis of N-(Phenethyl)formamide

Sources

- 1. N-(Phenethyl)formamide 97 23069-99-0 [sigmaaldrich.com]

- 2. appchemical.com [appchemical.com]

- 3. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jk-sci.com [jk-sci.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. orgsyn.org [orgsyn.org]

- 7. Formamide, N-(2-phenylethyl)- | 23069-99-0 [chemicalbook.com]

An In-depth Technical Guide to the Structure Elucidation of N-Formylphenylethylamine

<

This guide provides a comprehensive, technically-focused framework for the structural elucidation of N-Formylphenylethylamine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond rote protocols to explain the causal logic behind experimental choices, ensuring a self-validating approach to analysis.

Introduction: The Significance of N-Formylphenylethylamine

N-Formylphenylethylamine is a derivative of phenylethylamine, a core structure in many biologically active compounds, including neurotransmitters and certain classes of designer drugs.[1] The addition of a formyl group to the nitrogen atom fundamentally alters its chemical properties, creating an amide.[2][3] Accurate structural elucidation is paramount for understanding its pharmacological activity, metabolic fate, and for quality control in synthetic processes. This guide outlines a multi-technique approach to unambiguously determine its molecular structure.

Foundational Analysis: Chromatography and Mass Spectrometry

The initial step in characterizing a synthesized or isolated compound is to assess its purity and determine its molecular weight. A combination of chromatographic techniques and mass spectrometry provides this foundational data.

Purity Assessment: High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating N-Formylphenylethylamine from potential impurities, starting materials, or side-products.[4] A reversed-phase method is typically effective for this relatively nonpolar molecule.

Table 1: Representative HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | The nonpolar stationary phase provides good retention for the aromatic and alkyl components of the molecule.[5] |

| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (Gradient) | A gradient elution ensures efficient separation of compounds with varying polarities. Formic acid improves peak shape and ionization for subsequent mass spectrometry analysis.[6] |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale columns. |

| Detection | UV at 254 nm | The aromatic ring of N-Formylphenylethylamine provides strong UV absorbance at this wavelength.[5] |

| Column Temp. | 30 °C | Maintaining a constant temperature ensures reproducible retention times.[5] |

Experimental Protocol: HPLC Analysis

-

Sample Preparation: Dissolve a small amount of the N-Formylphenylethylamine sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

-

Injection: Inject 10 µL of the sample solution onto the equilibrated HPLC system.

-

Gradient Elution: Begin with a higher aqueous concentration (e.g., 90% water) and gradually increase the organic solvent (acetonitrile) concentration to elute the compound.

-

Data Analysis: A single, sharp peak indicates a high degree of purity. The retention time serves as a characteristic identifier under the specified conditions.

Molecular Weight Determination: Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of N-Formylphenylethylamine and for providing initial structural clues through fragmentation analysis. Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique for volatile compounds like phenylethylamine derivatives.[1][7]

Table 2: Predicted Mass Spectral Data for N-Formylphenylethylamine

| Ion | m/z (Predicted) | Identity |

| [M]+• | 149 | Molecular Ion |

| [M-CHO]+ | 120 | Loss of the formyl group |

| [C8H9]+ | 105 | Tropylium ion (rearrangement) |

| [C6H5CH2]+ | 91 | Benzyl cation (from cleavage of the Cα-Cβ bond) |

| [CH2NHCHO]+ | 58 | Iminium ion (from cleavage of the Cα-Cβ bond) |

Rationale for Fragmentation: Electron ionization (EI) in GC-MS is a high-energy process that causes fragmentation of the molecule. The fragmentation pattern is highly reproducible and characteristic of the compound's structure. For N-Formylphenylethylamine, the most likely fragmentation pathway involves cleavage of the bond between the alpha and beta carbons of the ethyl chain, a common fragmentation for phenethylamines.[7] This results in the formation of a stable benzyl cation (m/z 91) and an iminium ion containing the formamide moiety.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or ethyl acetate.

-

Injection: Inject the sample into the GC, where it is vaporized.

-

Separation: The sample travels through a capillary column (e.g., a non-polar stationary phase) where it is separated based on its boiling point and interaction with the column.

-

Ionization and Detection: The eluted compound enters the mass spectrometer, is ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.

Detailed Structural Confirmation: Spectroscopic Methods

While chromatography and mass spectrometry provide strong evidence for the identity of N-Formylphenylethylamine, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are required for unambiguous structural confirmation.[8]

Functional Group Identification: Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[9][10]

Table 3: Key IR Absorption Bands for N-Formylphenylethylamine

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 | N-H Stretch | Secondary Amide |

| ~3060 | C-H Stretch | Aromatic |

| ~2930 | C-H Stretch | Aliphatic |

| ~1670 | C=O Stretch (Amide I) | Amide |

| ~1530 | N-H Bend (Amide II) | Amide |

| ~1495, ~1450 | C=C Stretch | Aromatic Ring |

Causality Behind the Bands: The presence of a strong absorption around 1670 cm⁻¹ is characteristic of an amide carbonyl (Amide I band).[11] The absorption around 3300 cm⁻¹ indicates the N-H stretch of a secondary amide, distinguishing it from a primary or tertiary amine.[12] The Amide II band around 1530 cm⁻¹, resulting from an interaction between N-H bending and C-N stretching, is also a key indicator of a secondary amide.[10][13]

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl), or as a KBr pellet.

-

Data Acquisition: Place the sample in the FTIR spectrometer and acquire the spectrum.

-

Interpretation: Correlate the observed absorption bands with known functional group frequencies.

Connectivity and Environment: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.[8]

Table 4: Predicted ¹H NMR Data for N-Formylphenylethylamine (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | Singlet | 1H | -CHO (Formyl Proton) |

| ~7.3-7.2 | Multiplet | 5H | Aromatic Protons |

| ~6.0 | Broad Singlet | 1H | -NH (Amide Proton) |

| ~3.6 | Quartet | 2H | -CH₂-NH- |

| ~2.8 | Triplet | 2H | Ar-CH₂- |

Table 5: Predicted ¹³C NMR Data for N-Formylphenylethylamine (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~163 | C=O (Amide Carbonyl) |

| ~138 | Aromatic C (quaternary) |

| ~129 | Aromatic CH |

| ~128 | Aromatic CH |

| ~126 | Aromatic CH |

| ~42 | -CH₂-NH- |

| ~36 | Ar-CH₂- |

Rationale for Chemical Shifts and Multiplicities:

-

¹H NMR: The formyl proton is highly deshielded and appears as a singlet downfield. The aromatic protons appear in their characteristic region. The protons on the ethyl chain are split into a triplet and a quartet due to coupling with each other. The amide proton often appears as a broad singlet due to quadrupole broadening and exchange.

-

¹³C NMR: The amide carbonyl carbon is significantly deshielded. The aromatic carbons appear in the 120-140 ppm range, and the two aliphatic carbons are found further upfield.[14]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

Data Processing and Interpretation: Process the raw data (Fourier transform, phase correction, baseline correction) and interpret the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Integrated Workflow for Structure Elucidation

The following diagram illustrates the logical flow of experiments for the comprehensive structure elucidation of N-Formylphenylethylamine.

Caption: Integrated workflow for N-Formylphenylethylamine structure elucidation.

Conclusion

The structural elucidation of N-Formylphenylethylamine is achieved through a systematic and multi-faceted analytical approach. By integrating chromatographic separation for purity assessment, mass spectrometry for molecular weight and fragmentation analysis, and spectroscopic techniques (FTIR and NMR) for functional group identification and connectivity mapping, a complete and unambiguous structural assignment can be made. This self-validating workflow ensures the highest degree of confidence in the identity and integrity of the compound, a critical requirement for research and development in the pharmaceutical and chemical industries.

References

- Vertex AI Search. (2025). The Infrared Spectra of Amides. Part 1.

- AIP Publishing. (n.d.). A Study of the Infrared Spectrum of the Amide Group.

- Unknown. (n.d.). INFRARED SPECTROSCOPY.

- Chemistry LibreTexts. (2021). 24.1: Structural, Physical, and Spectral Characteristics of Amides.

- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Myristic Amide.

- MDPI. (n.d.).

- ACS Omega. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components.

- SciSpace. (n.d.). Gas Chromatography Mass Spectrometry (GC-MS)

- Sigma-Aldrich. (n.d.). HPLC Analysis of Amides on Discovery® RP-Amide C16.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of Cyanamide, Dicyandiamide and Urea on Primesep S Column with Varies Mobile Phases.

- PMC - NIH. (n.d.).

- BioVanix Technology. (n.d.).

- Wiley-VCH. (2007).

- Semantic Scholar. (2012). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.

- Unknown. (n.d.). GC–MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine.

- ResearchGate. (2025). Simultaneous analysis of six phenethylamine-type designer drugs by TLC, LC-MS, and GC-MS.

- Analytical Chemistry. (n.d.).

- Benchchem. (n.d.). An In-depth Technical Guide to the Structure Elucidation of 4-Amino-N-(3,5-dichlorophenyl)benzamide.

- Unknown. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.

- ChemicalBook. (n.d.). r(+) n-formyl n[ethoxycarbonylmethyl]-1-phenylethylamine.

- Unknown. (n.d.). Tables For Organic Structure Analysis.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0012275).

- Unknown. (n.d.). 1H and 13C NMR spectra for compounds 3a-s and 4a-s. 2-39.

- Chemistry LibreTexts. (2022). 20.5: Amines and Amides.

- Unknown. (n.d.). Chapter 17: Amines and Amides.

- Unknown. (n.d.). Amines and Amides.

- PMC. (n.d.).

- Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of N-methylethylamine image diagram.

- ChemicalBook. (n.d.). N-formylmethamphetamine CAS#: 42932-20-7.

- PMC - PubMed Central. (n.d.). Synthesis, spectroscopic analysis and crystal structure of (N-{2-[(2-aminoethyl)

- NIST WebBook. (n.d.). N-Formylmorpholine.

- NIST WebBook. (n.d.). Formamide, N-phenyl-.

- NIST WebBook. (n.d.). N-Ethylmorpholine.

- ChemBK. (n.d.). N-Methyl-N-[(1S)-1-Methyl-2-phenylethyl]forMaMide - Names and Identifiers.

- SpectraBase. (n.d.). N-Formyl-3-iodoamphetamine - Optional[MS (GC)] - Spectrum.

Sources

- 1. scispace.com [scispace.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.latech.edu [chem.latech.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Sigma-Aldrich [sigmaaldrich.com]

- 6. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. spcmc.ac.in [spcmc.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

An In-depth Technical Guide to the Physical Properties of N-phenethylformamide

Abstract

This technical guide provides a comprehensive overview of the core physical properties of N-phenethylformamide, a compound of significant interest in chemical synthesis and drug development. Designed for researchers, scientists, and professionals in the pharmaceutical industry, this document delves into the experimental determination and theoretical understanding of key physical parameters. We will explore its molecular characteristics, thermal behavior, solubility profile, and spectroscopic signature. Each section integrates established scientific principles with actionable experimental protocols, ensuring a blend of theoretical knowledge and practical application. All data and methodologies are supported by authoritative references to uphold the principles of scientific integrity and reproducibility.

Introduction: The Significance of N-phenethylformamide

N-phenethylformamide, with the chemical formula C₉H₁₁NO, is a secondary amide that serves as a valuable building block in organic synthesis.[1][2] Its structural motif, featuring a phenethyl group attached to a formamide moiety, is found in various biologically active molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development. These properties govern its behavior in reaction media, influence purification techniques, and are critical for formulation and drug delivery studies. This guide aims to be a definitive resource on the physical characterization of N-phenethylformamide.

Core Physical and Chemical Properties

A foundational understanding of a compound begins with its fundamental physical and chemical identifiers. These properties are intrinsic to the molecule and are the basis for more complex characterizations.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₁₁NO | [1][2] |

| Molecular Weight | 149.19 g/mol | [1][2] |

| CAS Number | 23069-99-0 | [1][2] |

| Appearance | Liquid | [1][3] |

| Density | 1.049 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.546 | [1][3] |

Synonyms: (2-Phenylethyl)formamide, 2-Phenylethylformamide, N-β-Phenethylformamide, N-(2-Phenylethyl)formamide, N-Formylphenethylamine, NSC 18966.[1][2]

Solubility Profile: A "Like Dissolves Like" Approach

The solubility of N-phenethylformamide is dictated by its molecular structure, which possesses both polar (the formamide group) and non-polar (the phenyl ring) characteristics. The amide group's ability to participate in hydrogen bonding suggests solubility in polar solvents.[5] Conversely, the non-polar phenyl ring indicates some affinity for less polar environments.

-

High Expected Solubility: In polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and in polar protic solvents such as ethanol and methanol, due to hydrogen bonding and dipole-dipole interactions.[5]

-

Moderate Expected Solubility: In solvents of intermediate polarity like acetone and dichloromethane.

-

Low to Negligible Expected Solubility: In non-polar solvents such as hexane and toluene, where the polar amide group would not be effectively solvated.[5]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.[7][8]

Objective: To determine the equilibrium concentration of N-phenethylformamide in a given solvent at a specified temperature.

Materials:

-

N-phenethylformamide

-

Selected solvents (e.g., water, ethanol, acetone, dichloromethane, hexane)

-

Scintillation vials or flasks with secure caps

-

Orbital shaker or vortex mixer

-

Constant temperature bath or incubator

-

Syringe filters (chemically inert, e.g., PTFE)

-

Analytical balance

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Add an excess amount of N-phenethylformamide to a vial containing a known volume of the desired solvent. The presence of undissolved solute is crucial to ensure saturation.

-

Securely cap the vials and place them in a constant temperature bath on an orbital shaker.

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the vials to stand undisturbed in the constant temperature bath for a short period to allow the excess solute to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved microparticles.

-

Quantify the concentration of N-phenethylformamide in the filtrate using a pre-calibrated analytical method.

Data Reporting: Solubility should be reported in standard units such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L) at the specified temperature.[6]

Caption: Workflow for DSC Analysis of a Liquid Sample.

Refractive Index Determination

The refractive index is a fundamental physical property of a substance and is a measure of how light propagates through it. It is a useful parameter for identification and purity assessment.

Experimental Protocol for Refractive Index Measurement (Abbe Refractometer)

The Abbe refractometer is a common instrument for measuring the refractive index of liquids. [9][10] Objective: To measure the refractive index of N-phenethylformamide.

Materials:

-

N-phenethylformamide

-

Abbe Refractometer

-

Constant temperature water bath (if the refractometer is not temperature-controlled)

-

Dropper or pipette

-

Lens cleaning tissue

-

Suitable cleaning solvent (e.g., ethanol or acetone)

Procedure:

-

Ensure the prisms of the Abbe refractometer are clean and dry.

-

Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

-

Place a few drops of N-phenethylformamide onto the surface of the measuring prism.

-

Close the illuminating prism and ensure the liquid spreads evenly between the two prisms.

-

While looking through the eyepiece, adjust the coarse and fine control knobs until the boundary between the light and dark fields is sharp and centered in the crosshairs.

-

If color fringes are observed at the boundary, adjust the compensator dial to eliminate them.

-

Read the refractive index value from the instrument's scale.

-

Record the temperature at which the measurement was taken.

Safety and Handling

As with any chemical, proper safety precautions should be observed when handling N-phenethylformamide.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [1][4]* Ventilation: Use only in a well-ventilated area or under a chemical fume hood. [1]* Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. [1][4]* Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. [5] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier. [1][3][4]

Conclusion

This technical guide has provided a detailed examination of the key physical properties of N-phenethylformamide and the experimental methodologies for their determination. By understanding these fundamental characteristics, researchers and scientists can better utilize this important chemical intermediate in their synthetic and developmental endeavors. The protocols outlined herein provide a robust framework for the accurate and reproducible characterization of N-phenethylformamide, ensuring high standards of scientific practice.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 140995, Formamide, N-(2-phenylethyl)-. [Link]

-

TA Instruments. DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

-

Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153. [Link]

-

University of California, Los Angeles. Mass Spectrometry. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

University of California, San Diego. Sample Preparation Guidelines for GC-MS. [Link]

-

Qualitest FZE. DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemguide. Interpreting C-13 NMR spectra. [Link]

-

Truman State University. Operating Instructions for Abbé Refractometers. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. ¹H-Chemical Shifts and Selected ¹H, ¹H-Coupling Constants. [Link]

-

Wikipedia. Differential scanning calorimetry. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0033945). [Link]

-

BioAssay Systems. Shake Flask Method Summary. [Link]

-

Royal Society of Chemistry. Supporting Information for .... [Link]

-

Scribd. 7.4. Measurement of The Refractive Index by Abbe Refractometer. [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. [Link]

-

Amrita Vishwa Vidyapeetham. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab. [Link]

-

Chemguide. Fragmentation patterns in mass spectra. [Link]

Sources

- 1. aksci.com [aksci.com]

- 2. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. fishersci.com [fishersci.com]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. enamine.net [enamine.net]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 10. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

A Comprehensive Technical Guide to the Spectroscopic Characterization of N-(2-phenylethyl)formamide

Introduction

N-(2-phenylethyl)formamide is a secondary amide of significant interest in organic synthesis and medicinal chemistry. As a derivative of phenethylamine, a core scaffold in many biologically active compounds, the unambiguous determination of its structure is paramount for researchers in drug development and related scientific fields. Spectroscopic analysis provides a powerful, non-destructive suite of tools to elucidate the molecular structure and confirm the identity and purity of synthesized N-(2-phenylethyl)formamide.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for N-(2-phenylethyl)formamide, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C). Beyond a simple presentation of data, this guide delves into the experimental protocols for data acquisition and offers a detailed interpretation of the spectral features, providing the causal links between the observed data and the molecular structure. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, enabling them to confidently identify and characterize this important molecule.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is essential to understand the molecular structure of N-(2-phenylethyl)formamide. The molecule consists of a phenethyl group (a benzene ring attached to an ethyl group) linked to a formamide group (-NHCHO).

Molecular Formula: C₉H₁₁NO[1][2]

Molecular Weight: 149.19 g/mol [1][2]

Sources

Mass Spectrometry of N-(2-phenylethyl)formamide: A Technical Guide for Analytical Scientists

Introduction: The Analytical Significance of N-(2-phenylethyl)formamide

N-(2-phenylethyl)formamide, a simple amide derivative of the biogenic amine phenethylamine, serves as a valuable model compound in various research domains, from synthetic chemistry to metabolomics. Its structure, comprising a stable phenyl ring, an ethyl linker, and a formamide group, presents a distinct yet illustrative case for mass spectrometric analysis. Understanding its behavior under different ionization and fragmentation regimes is crucial for its unambiguous identification and quantification in complex matrices. This guide provides an in-depth exploration of the mass spectrometric characteristics of N-(2-phenylethyl)formamide, drawing upon established principles and empirical data to offer a practical framework for researchers, scientists, and drug development professionals. We will delve into the mechanistic details of its fragmentation under both high-energy Electron Ionization (EI) and soft Electrospray Ionization (ESI), providing field-proven insights to guide experimental design and data interpretation.

Core Principles: Ionization and Molecular Integrity

The choice of ionization technique is the foundational decision in the mass spectrometric analysis of any analyte, dictating the nature of the initially formed ion and, consequently, its subsequent fragmentation. For N-(2-phenylethyl)formamide (Molecular Weight: 149.19 g/mol , Formula: C₉H₁₁NO), we will consider the two most prevalent techniques: Electron Ionization (EI) for volatile samples introduced via Gas Chromatography (GC), and Electrospray Ionization (ESI) for polar, less volatile samples analyzed by Liquid Chromatography (LC).[1][2]

-

Electron Ionization (EI): A hard ionization technique that bombards the analyte with high-energy electrons (~70 eV).[3] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a characteristic fingerprint, ideal for library matching and structural elucidation.

-

Electrospray Ionization (ESI): A soft ionization technique that generates ions from a solution by creating a fine, charged aerosol.[4] It imparts minimal excess energy, typically yielding the protonated molecule [M+H]⁺. This approach is paramount for molecular weight determination and serves as the gateway to structural analysis via tandem mass spectrometry (MS/MS).[5]

Part 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is the classic platform for the analysis of volatile and semi-volatile compounds like N-(2-phenylethyl)formamide. The 70 eV EI spectrum is characterized by a series of fragment ions that reveal the molecule's underlying structure.

Expected EI Fragmentation Pattern

The molecular ion (M⁺˙) of N-(2-phenylethyl)formamide is observed at an m/z of 149. However, due to the high energy of EI, it readily undergoes fragmentation. The primary cleavages are directed by the phenylethyl and formamide moieties, leading to a few dominant, structurally significant ions.[1][6]

The most prominent fragmentation pathway involves the benzylic cleavage of the Cα-Cβ bond, which is energetically favorable due to the formation of the stable tropylium ion (C₇H₇⁺). Another key fragmentation occurs at the amide bond.

Key Diagnostic Ions in the EI Spectrum:

| m/z Value | Ion Structure/Identity | Fragmentation Pathway | Significance |

| 149 | [C₉H₁₁NO]⁺˙ | Molecular Ion | Confirms molecular weight. |

| 104 | [C₈H₁₀]⁺˙ | McLafferty Rearrangement | Base Peak. Highly characteristic.[6] |

| 91 | [C₇H₇]⁺ | Benzylic Cleavage | Indicates the presence of a benzyl group.[6] |

| 45 | [CH₃NO]⁺˙ | Cleavage of the Cβ-N bond | Represents the formamide portion. |

| 30 | [CH₄N]⁺ | Alpha cleavage adjacent to Nitrogen | Common fragment for amines.[1] |

Table 1: Summary of major fragment ions of N-(2-phenylethyl)formamide in Electron Ionization (EI) Mass Spectrometry.

Mechanism of Fragmentation (EI)

The fragmentation of N-(2-phenylethyl)formamide under EI conditions is a well-defined process governed by fundamental principles of ion chemistry. The two primary pathways are illustrated below.

Causality Behind the Method: The use of a standard 70 eV EI method is a cornerstone of GC-MS.[3] This specific energy level is high enough to overcome the ionization potentials of most organic molecules and produce complex, yet highly reproducible, fragmentation patterns. This reproducibility is the basis for the creation of large, searchable mass spectral libraries like the NIST database, which are indispensable for compound identification.[2]

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 10-100 µg/mL.

-

GC System:

-

Injector: Split/splitless, set to 250 °C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Initial temperature of 70 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (EI Source):

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Compare the acquired spectrum against a reference library (e.g., NIST/Wiley) for confirmation. The retention index and the fragmentation pattern should be used for a positive identification.

Part 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)

For samples in biological fluids or from chemical reactions in solution, LC-MS is the analytical tool of choice. ESI allows for the gentle ionization of N-(2-phenylethyl)formamide, making it amenable to tandem mass spectrometry for enhanced specificity and sensitivity.

ESI Behavior and Precursor Ion Selection

In positive ion mode ESI, N-(2-phenylethyl)formamide readily forms a protonated molecule, [M+H]⁺, at m/z 150 . This even-electron ion is typically the base peak in the full scan (MS1) spectrum and serves as the precursor ion for subsequent fragmentation experiments (MS/MS). Depending on the solvent system, sodium adducts [M+Na]⁺ at m/z 172 may also be observed.

The site of protonation is a critical determinant of the subsequent fragmentation pathway. For amides, protonation can occur on either the nitrogen or the carbonyl oxygen. Computational studies and experimental evidence on related amide structures suggest that protonation of the amide nitrogen is a key step that weakens the adjacent C-N bonds, facilitating cleavage.[7][8]

Collision-Induced Dissociation (CID) and Fragmentation Pathways

Tandem mass spectrometry (MS/MS) of the protonated molecule (m/z 150) provides definitive structural confirmation. The fragmentation is achieved by accelerating the precursor ion and colliding it with an inert gas (e.g., argon or nitrogen) in a collision cell. For protonated phenethylamides, two major fragmentation pathways dominate.

-

Amide Bond Cleavage: The most intuitive fragmentation pathway is the cleavage of the amide bond (N-CO). This results in the loss of carbon monoxide (CO) and the formation of the phenylethylamine fragment ion.

-

Cα-N Bond Cleavage: Cleavage of the bond between the ethyl chain and the nitrogen atom leads to the formation of a stable benzyl cation, which can rearrange to the tropylium ion.

Key Product Ions in the ESI-MS/MS Spectrum:

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Significance |

| 150.1 | 122.1 | CO (28.0 Da) | [C₈H₁₂N]⁺ (Protonated Phenethylamine) | Confirms the phenethylamine backbone. |

| 150.1 | 105.1 | H₃NCHO (45.0 Da) | [C₈H₉]⁺ (Phenylethyl Cation) | Provides evidence of the ethyl-phenyl structure. |

| 150.1 | 91.1 | C₂H₄NCHO (59.0 Da) | [C₇H₇]⁺ (Tropylium Ion) | A common fragment indicating a benzyl moiety. |

Table 2: Predicted product ions from Collision-Induced Dissociation (CID) of protonated N-(2-phenylethyl)formamide [M+H]⁺.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation: Dilute the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Ensure the final concentration is within the linear range of the instrument (typically ng/mL to low µg/mL).

-

LC System:

-

Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm ID, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40 °C.

-

-

Mass Spectrometer (ESI Source):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Gas Temperature: 350 °C.

-

-

Tandem MS (Collision Cell):

-

Precursor Ion: m/z 150.1.

-

Collision Energy: Optimize by ramping from 10-30 eV to find the optimal energy for the desired product ions.

-

Product Ion Scan: Scan from m/z 40 to 160 to observe all fragments. For targeted analysis, monitor specific transitions (e.g., 150.1 -> 122.1 and 150.1 -> 105.1) in Multiple Reaction Monitoring (MRM) mode.

-

Trustworthiness Through Self-Validation: The described protocol is inherently self-validating. A positive identification requires the analyte to have the correct retention time, the correct precursor ion mass, and a product ion spectrum that matches the expected fragmentation pattern with appropriate relative ion ratios. For quantitative methods, the inclusion of a stable isotope-labeled internal standard (e.g., N-(2-phenylethyl-d5)formamide) is the gold standard, co-eluting with the analyte to correct for matrix effects and variations in instrument response.

Conclusion

The mass spectrometric analysis of N-(2-phenylethyl)formamide is a clear illustration of fundamental analytical principles. Under EI, it produces a rich, library-matchable fragmentation pattern dominated by a characteristic McLafferty rearrangement and benzylic cleavage. Under the gentler conditions of ESI, it yields a protonated molecule that can be selectively fragmented in a tandem mass spectrometer to produce structurally diagnostic product ions. By understanding the mechanistic basis for these fragmentation pathways, analysts can develop robust and reliable methods for the detection and quantification of this, and structurally related, molecules. The protocols and data presented herein provide a comprehensive and authoritative foundation for any scientist embarking on the mass spectrometric characterization of N-(2-phenylethyl)formamide.

References

-

Lauterbach, L., & Dickschat, J. S. (2020). Volatiles from the Psychrotolerant Bacterium Chryseobacterium polytrichastri. Chemistry & Biodiversity, 17(9), e2000438. Available at: [Link]

-

Gapeev, A., & Piatrouski, A. (2018). Collision-induced dissociation of phenethylamides: role of ion-neutral complex. Journal of Mass Spectrometry, 53(5), 415-424. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 140995, Formamide, N-(2-phenylethyl)-. Retrieved from [Link].

-

NIST (n.d.). Formamide, N-(2-phenylethyl)-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link].

-

NIST (n.d.). Formamide, N-(2-phenylethyl)- Mass Spectrum. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link].

-

Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. Available at: [Link].

-

Bristow, A. W. T., & Ray, A. D. (2016). A predictive science approach to aid understanding of electrospray ionisation tandem mass spectrometric fragmentation pathways of small molecules. Rapid Communications in Mass Spectrometry, 30(24), 2625–2632. Available at: [Link].

-

Kruve, A., & Leito, I. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 599. Available at: [Link].

-

Gupta, P., Srivastava, S. K., & Ganesan, K. (2012). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica, 3(1), 143-148. Available at: [Link].

-

Vuckovic, D., et al. (2020). Comparison of N-ethyl maleimide and N-(1-phenylethyl) maleimide for derivatization of biological thiols using liquid chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry, 412(11), 2595–2607. Available at: [Link].

-

Li, Y., et al. (2016). Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood. International Journal of Molecular Sciences, 17(5), 771. Available at: [Link].

-

Li, Y., et al. (2016). Analysis of 2-(2-Phenylethyl)chromones by UPLC-ESI-QTOF-MS and Multivariate Statistical Methods in Wild and Cultivated Agarwood. MDPI. Available at: [Link].

-

Nakashima, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Analytical Chemistry, 93(30), 10567–10574. Available at: [Link].

-

Banerjee, S., & Mazumdar, S. (2012). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. International Journal of Analytical Chemistry, 2012, 282574. Available at: [Link].

Sources

- 1. Formamide, N-(2-phenylethyl)- | C9H11NO | CID 140995 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Formamide, N-(2-phenylethyl)- [webbook.nist.gov]

- 3. Council on Undergraduate Research (CUR) - Collision-induced Dissociation of Protonated Phenethylamine: A Model Study to Aid Illicit Drug Identification by Tandem Mass Spectrometry [ncur.secure-platform.com]

- 4. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Collision-induced dissociation of phenethylamides: role of ion-neutral complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectrum of N-(2-phenylethyl)formamide

This guide provides a comprehensive analysis of the infrared (IR) spectrum of N-(2-phenylethyl)formamide, a molecule of interest in synthetic chemistry and drug development. As a secondary amide containing both aliphatic and aromatic moieties, its IR spectrum presents a rich source of structural information. This document is intended for researchers, scientists, and drug development professionals who utilize Fourier Transform Infrared (FTIR) spectroscopy for molecular characterization. We will delve into the theoretical underpinnings of the observed vibrational modes, present a practical experimental protocol for data acquisition, and offer a detailed interpretation of the spectral features.

Introduction to N-(2-phenylethyl)formamide and the Significance of IR Spectroscopy

N-(2-phenylethyl)formamide (C₉H₁₁NO) is a chemical compound featuring a formamide group attached to a phenylethyl substituent.[1][2][3] Its structure combines the rigidity of an aromatic ring with the flexibility of an ethyl chain and the hydrogen-bonding capabilities of a secondary amide. This unique combination of functional groups makes it a valuable model compound for understanding the spectroscopic behavior of more complex molecules with similar structural motifs, which are prevalent in pharmaceuticals and other biologically active compounds.

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[4] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrations of its chemical bonds (stretching, bending, etc.). This absorption pattern creates a unique spectral "fingerprint" that provides invaluable information about the functional groups present in the molecule and its overall structure.[4] For a molecule like N-(2-phenylethyl)formamide, IR spectroscopy allows for the unambiguous identification of the amide and aromatic functionalities, and can provide insights into intermolecular interactions such as hydrogen bonding.

Molecular Structure and Key Vibrational Modes

To effectively interpret the IR spectrum, it is crucial to first understand the molecular structure of N-(2-phenylethyl)formamide and the expected vibrational modes of its constituent functional groups.

Figure 1: Molecular Structure of N-(2-phenylethyl)formamide.

The primary functional groups to consider are:

-

Secondary Amide: This group gives rise to several characteristic bands:

-

N-H Stretch: A single, typically medium-to-strong absorption. The position of this band is sensitive to hydrogen bonding.[5][6]

-

C=O Stretch (Amide I band): A very strong and sharp absorption, characteristic of the carbonyl group. Its frequency is influenced by conjugation and hydrogen bonding.[5][6][7]

-

N-H Bend (Amide II band): A medium-to-strong absorption resulting from a coupling of the N-H in-plane bending and C-N stretching vibrations.[5][8]

-

C-N Stretch: This vibration is often coupled with others and can be more difficult to assign definitively.

-

-

Aromatic Ring (Phenyl Group):

-

Aromatic C-H Stretch: These absorptions occur at wavenumbers slightly higher than aliphatic C-H stretches.[9][10]

-

Aromatic C=C Stretch: The benzene ring exhibits characteristic in-ring carbon-carbon stretching vibrations that appear as a series of bands.[9][10]

-

C-H Out-of-Plane Bending: The pattern of these strong absorptions in the fingerprint region can indicate the substitution pattern of the aromatic ring.[9]

-

-

Aliphatic Chain (Ethyl Group):

-

Aliphatic C-H Stretch: These absorptions are expected just below 3000 cm⁻¹.[11]

-

CH₂ Bending (Scissoring): A characteristic bending vibration for the methylene groups.

-

Experimental Protocol: Acquiring the IR Spectrum via ATR-FTIR

For a solid or liquid sample like N-(2-phenylethyl)formamide, Attenuated Total Reflectance (ATR) is the preferred sampling technique for FTIR spectroscopy due to its minimal sample preparation and ease of use.[12][13][14]

Figure 2: Workflow for ATR-FTIR Analysis.

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the FTIR spectrometer is powered on and has undergone its standard diagnostic checks. The ATR accessory, typically equipped with a diamond or zinc selenide crystal, should be securely installed in the sample compartment.

-

Crystal Cleaning: The ATR crystal surface must be impeccably clean to avoid spectral contamination. Wipe the crystal with a soft, lint-free cloth soaked in a volatile solvent such as isopropanol or ethanol, and allow it to dry completely.[15][16]

-

Background Spectrum Acquisition: Before analyzing the sample, a background spectrum must be collected. This spectrum, which includes the absorbance of the crystal, atmospheric water vapor, and carbon dioxide, will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of N-(2-phenylethyl)formamide (a few milligrams if solid, or a single drop if liquid) directly onto the center of the ATR crystal.[12][15]

-

Pressure Application: For solid samples, lower the press arm to apply consistent pressure, ensuring optimal contact between the sample and the crystal surface.[12][15] This is a critical step as poor contact will result in a weak and distorted spectrum.

-

Sample Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, this involves co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A spectral resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Post-Analysis Cleaning: After the measurement is complete, retract the press arm, remove the sample, and clean the ATR crystal surface as described in step 2.[16]

Detailed Spectral Interpretation